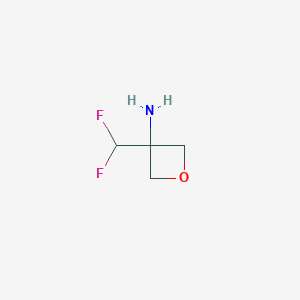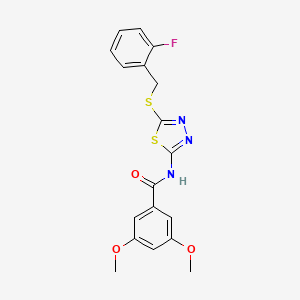
3-(Difluoromethyl)oxetan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)oxetan-3-amine: is a chemical compound with the molecular formula C4H7F2NO . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a difluoromethyl group attached to the nitrogen atom.
Wirkmechanismus
Target of Action
It is known that this compound is a medical intermediate , suggesting that it may be used to synthesize other compounds that interact with specific biological targets.
Mode of Action
Oxetanes, which include 3-(difluoromethyl)oxetan-3-amine, are known for their high reaction activity due to strong alkalinity, namely strong nucleophilicity . They can easily open a ring to generate cationic activity . This suggests that this compound may interact with its targets through nucleophilic reactions.
Biochemical Pathways
It has been reported that this compound can be used to prepare inhibitors for β-lactamase, phosphatidylinositol-5-phosphate 4-kinase (pi5p4k), phosphoinositide 3-kinase δ (pi3kδ), and phosphoinositide 3-kinase γ (pi3kγ) . These enzymes play crucial roles in various biochemical pathways, including antibiotic resistance, cellular signaling, and immune response.
Result of Action
Given its use in the preparation of various enzyme inhibitors , it can be inferred that this compound may contribute to the inhibition of these enzymes, potentially affecting cellular processes such as signal transduction and immune response.
Action Environment
It is known that this compound is slightly soluble in water and air sensitive , suggesting that its stability and efficacy may be affected by factors such as humidity and exposure to air.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-(Difluoromethyl)oxetan-3-amine typically involves the reaction of oxetane derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl sulfone as a difluoromethylating agent under basic conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Difluoromethyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxetane ring or the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxetane ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Difluoromethyl)oxetan-3-amine is used as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as a bioisostere . The difluoromethyl group can mimic the properties of other functional groups, making it useful in the design of enzyme inhibitors and other biologically active molecules.
Medicine: antiviral and anticancer agents. Its ability to modulate the activity of biological targets makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings . Its unique properties can improve the performance and durability of these materials.
Vergleich Mit ähnlichen Verbindungen
- 3-(Trifluoromethyl)oxetan-3-amine
- 3-(Chloromethyl)oxetan-3-amine
- 3-(Bromomethyl)oxetan-3-amine
Comparison: Compared to its analogs, 3-(Difluoromethyl)oxetan-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more stable and less reactive than its trifluoromethyl counterpart, while still retaining the ability to form strong hydrogen bonds. The difluoromethyl group also enhances the compound’s lipophilicity, which can improve its bioavailability and membrane permeability .
Eigenschaften
IUPAC Name |
3-(difluoromethyl)oxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c5-3(6)4(7)1-8-2-4/h3H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHSRUKDCLHZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779926-68-9 |
Source


|
| Record name | 3-(difluoromethyl)oxetan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2943863.png)


![ethyl 4-[(cyclohexylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2943869.png)
![3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2943870.png)

![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B2943874.png)

![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2943876.png)
![N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2943879.png)
![6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2943881.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2943882.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2943884.png)
